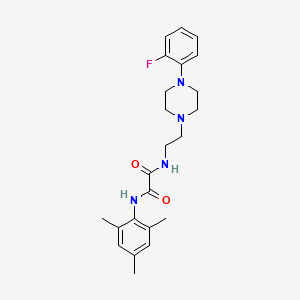

N1-(2-(4-(2-fluorophényl)pipérazin-1-yl)éthyl)-N2-mésityloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Applications De Recherche Scientifique

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities.

Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Biological Research: It is used in studies related to its effects on cellular processes and pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

Target of Action

The primary target of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide, also known as N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(2,4,6-trimethylphenyl)ethanediamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .

Biochemical Pathways

The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting downstream processes such as DNA replication and signal transduction.

Pharmacokinetics

The piperazine ring, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs . This inhibition disrupts nucleoside transport, potentially leading to effects such as impaired nucleotide synthesis and altered adenosine function.

Analyse Biochimique

Biochemical Properties

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide has been found to interact with α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . This interaction suggests that the compound may have potential as an α-amylase inhibitor, which could be relevant for the treatment of type 2 Diabetes Mellitus .

Cellular Effects

In cellular studies, N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide has shown to influence cell function. It has been found to inhibit the uptake of uridine and adenosine in cells, suggesting that it may interact with nucleoside transporters . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide appears to exert its effects through binding interactions with biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s inhibitory effect on ENTs could not be washed out, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with α-amylase and ENTs, it may influence carbohydrate metabolism and nucleotide synthesis .

Transport and Distribution

Its interaction with ENTs suggests that it may be transported across cell membranes via these transporters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group. This can be achieved using ethyl bromoacetate under basic conditions.

Oxalamide Formation: The next step involves the reaction of the piperazine derivative with mesityloxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is unique due to its specific structural features, such as the presence of the mesityloxalamide moiety and the fluorophenyl group

Activité Biologique

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a complex organic compound notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C26H29FN4O4

- Molecular Weight : 480.5 g/mol

- CAS Number : 877633-27-7

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways.

Enzyme Inhibition

Recent studies have indicated that N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide acts as an inhibitor of key enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on α-amylase, which plays a crucial role in carbohydrate metabolism by hydrolyzing starch into sugars .

Cellular Effects

The compound has also been observed to affect nucleoside transport mechanisms. In experiments involving transporter-deficient cells, it inhibited the uptake of uridine and adenosine, suggesting a potential role in modulating nucleoside transport systems.

The mechanism by which N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide exerts its biological effects appears to involve direct binding interactions with target enzymes and transporters. Molecular docking studies suggest that the compound occupies the active sites of α-amylase, thereby preventing substrate binding and subsequent enzymatic activity .

Study 1: Inhibition of α-Amylase

In a biochemical assay, N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide was tested for its inhibitory effect on α-amylase. The results indicated a significant reduction in enzyme activity, with an IC50 value indicating effective inhibition at low concentrations.

| Compound | IC50 (μM) |

|---|---|

| N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide | 15.5 |

| Control (Kojic Acid) | 17.76 |

This demonstrates the compound's potential as a therapeutic agent in managing conditions related to carbohydrate metabolism .

Study 2: Nucleoside Transport Inhibition

Another study focused on the impact of this compound on nucleoside transporters ENT1 and ENT2. The findings revealed that treatment with N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide led to decreased uptake of nucleosides in transfected cells, highlighting its potential role in modulating nucleoside availability within cellular environments.

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-16-14-17(2)21(18(3)15-16)26-23(30)22(29)25-8-9-27-10-12-28(13-11-27)20-7-5-4-6-19(20)24/h4-7,14-15H,8-13H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMNAJPTOWYGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.